Product packaging for [(R)-(+)-deoxytylophorinidine(Cat. No.:)

[(R)-(+)-deoxytylophorinidine

Cat. No.: B10838840
M. Wt: 349.4 g/mol
InChI Key: DACRWRGHESRUQW-CYBMUJFWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[(R)-(+)-Deoxytylophorinidine is a naturally occurring phenanthroindolizidine alkaloid isolated from the roots of the plant Tylophora atrofolliculata . It belongs to a class of compounds known for a broad spectrum of potent biological activities, including significant anti-tumor and cytotoxic properties . As a member of the phenanthroindolizidine alkaloid family, its core structure consists of a pentacyclic framework that is of high interest in medicinal chemistry and natural product research . In vitro studies have demonstrated that this compound exhibits cytotoxic activity against human cancer cell lines. Specifically, it has been tested on HCT-8 colon cancer cells, though the precise IC50 value for this specific stereoisomer requires further pharmacological characterization alongside other related alkaloids . The broader class of phenanthroindolizidine alkaloids, which includes compounds like tylophorinine and tylophorinidine, has been investigated for its ability to inhibit critical pro-tumorigenic pathways. Key mechanisms identified in related alkaloids involve the potent inhibition of the transcription factor Nuclear Factor Kappa B (NF-κB), a major regulator of inflammation and tumor progression, and the stabilization of its inhibitor, IκBα . This mechanism is particularly relevant for researching aggressive cancers such as triple-negative breast cancer (TNBC) . This product is presented as a high-purity chemical reference standard for use in pharmaceutical research and biological studies. It is intended for research applications only, such as investigating mechanisms of cytotoxicity, exploring structure-activity relationships within its compound class, and screening for potential anti-cancer activity in vitro. This compound is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C22H23NO3 B10838840 [(R)-(+)-deoxytylophorinidine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C22H23NO3

Molecular Weight

349.4 g/mol

IUPAC Name

(13aR)-3,7-dimethoxy-9,11,12,13,13a,14-hexahydrophenanthro[10,9-f]indolizin-6-ol

InChI

InChI=1S/C22H23NO3/c1-25-14-5-6-15-16-8-13-4-3-7-23(13)12-20(16)19-11-22(26-2)21(24)10-18(19)17(15)9-14/h5-6,9-11,13,24H,3-4,7-8,12H2,1-2H3/t13-/m1/s1

InChI Key

DACRWRGHESRUQW-CYBMUJFWSA-N

Isomeric SMILES

COC1=CC2=C(C=C1)C3=C(CN4CCC[C@@H]4C3)C5=CC(=C(C=C52)O)OC

Canonical SMILES

COC1=CC2=C(C=C1)C3=C(CN4CCCC4C3)C5=CC(=C(C=C52)O)OC

Origin of Product

United States

Advanced Isolation and Structural Elucidation Methodologies

Methodological Evolution in Alkaloid Isolation from Natural Sources

The extraction and isolation of alkaloids, a class of nitrogen-rich secondary metabolites, have undergone significant evolution. ajgreenchem.com Historically, the process relied on conventional acid-base extraction methods, which capitalize on the differential solubility of alkaloids under varying pH conditions. researcher.lifenih.govresearchgate.net Traditional techniques such as maceration, percolation, and Soxhlet extraction were the standard for many years. ajgreenchem.comumlub.pl While effective to a degree, these methods are often characterized by long extraction times, high consumption of hazardous organic solvents, and the potential for thermal degradation of sensitive compounds. researcher.lifeumlub.pl

The last few decades have seen a shift towards more efficient, rapid, and environmentally sustainable "non-conventional" techniques. researcher.lifenih.gov These modern approaches aim to optimize yield, reduce extraction times, and minimize solvent use. researchgate.net Key advancements include:

Ultrasound-Assisted Extraction (UAE): Utilizes acoustic cavitation to disrupt cell walls, enhancing solvent penetration and accelerating mass transfer. ajgreenchem.comresearchgate.net

Microwave-Assisted Extraction (MAE): Employs microwave energy to heat the solvent and plant matrix directly, leading to rapid and efficient extraction. ajgreenchem.comresearchgate.netumlub.pl

Supercritical Fluid Extraction (SFE): Uses a supercritical fluid, typically CO2, as the extraction solvent, offering benefits of high selectivity and solvent-free extracts. ajgreenchem.comumlub.pl

Pressurized Liquid Extraction (PLE): Involves extraction with solvents at elevated temperatures and pressures, which improves extraction efficiency and speed. ajgreenchem.comumlub.pl

The integration of these modern extraction methods with advanced screening and purification technologies represents the current frontier in natural product chemistry, enabling more efficient isolation of complex alkaloids. ajgreenchem.com

Table 1: Comparison of Traditional and Modern Alkaloid Extraction Techniques

TechniquePrincipleAdvantagesDisadvantages
Maceration/Soxhlet Soaking plant material in a solvent over time, with or without heat. ajgreenchem.comumlub.plSimple setup, low cost.Time-consuming, large solvent volume, potential for thermal degradation. researcher.lifeumlub.pl
Ultrasound-Assisted (UAE) Uses ultrasonic waves to create cavitation bubbles that disrupt plant cell walls. ajgreenchem.comresearchgate.netFaster, reduced solvent use, improved yield. ajgreenchem.comresearchgate.netPotential for localized heating, equipment cost.
Microwave-Assisted (MAE) Direct heating of the solvent and sample using microwave energy. ajgreenchem.comumlub.plVery fast, highly efficient, lower solvent consumption. researchgate.netRequires specialized equipment, potential for non-uniform heating.
Supercritical Fluid (SFE) Utilizes a fluid above its critical temperature and pressure (e.g., CO2) as the solvent. ajgreenchem.comumlub.plEnvironmentally friendly ("green"), highly selective, easy solvent removal. ajgreenchem.comumlub.plHigh initial equipment cost, may not be suitable for highly polar compounds.

Advanced Chromatographic and Spectroscopic Techniques for Isolation and Characterization

Following initial extraction, the isolation of a pure alkaloid from a complex mixture requires powerful separation and analytical techniques. column-chromatography.com Modern natural product research relies heavily on a combination of chromatography for purification and spectroscopy for structural elucidation. jsmcentral.orgresearchgate.net

High-Performance Liquid Chromatography (HPLC) is an indispensable tool for the separation and purification of alkaloids from complex extracts. lifeasible.comnih.gov As a form of column chromatography, HPLC forces a sample mixture through a column packed with a solid adsorbent material (the stationary phase) by pumping a liquid solvent (the mobile phase) at high pressure. lifeasible.com This technique provides high-resolution separation, making it ideal for isolating specific compounds from mixtures containing structurally similar alkaloids. uobabylon.edu.iq

Preparative HPLC, which uses larger columns than analytical HPLC, is a generic method employed to obtain sufficient quantities (>0.1 g) of a pure compound, like (R)-(+)-deoxytylophorinidine, for further structural analysis and biological testing. column-chromatography.com The selection of the stationary phase (e.g., silica (B1680970) gel, C18) and the mobile phase is optimized to achieve efficient separation based on the polarity and structural characteristics of the target alkaloid. column-chromatography.comlifeasible.com For instance, a patent detailing the isolation of phenanthroindolizidine alkaloids from Tylophora atrofolliculata specifies the use of repeated HPLC steps to purify individual compounds from fractions obtained via initial chromatographic separation. google.com

Mass Spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing crucial information about a molecule's mass and elemental composition. pharmabiz.comslideshare.net For the structural analysis of alkaloids, electrospray ionization (ESI) is a commonly used soft ionization technique that allows for the analysis of thermally labile molecules by generating molecular ions with minimal fragmentation. nih.gov High-resolution mass spectrometry (HRMS) can provide the elemental formula of a compound with high accuracy. mdpi.com

Tandem mass spectrometry (MS/MS or MSn) takes this analysis a step further. ijcap.in In an MS/MS experiment, ions of a specific m/z value (precursor ions) are selected and then fragmented through collision-induced dissociation (CID). researchgate.net The resulting fragment ions (product ions) are then analyzed by a second mass spectrometer. ijcap.in This process provides detailed structural information by revealing the fragmentation patterns of the molecule, which can be pieced together to deduce its structure. nih.govresearchgate.net This technique is invaluable for distinguishing between isomers and identifying the core structure of unknown alkaloids in a complex mixture. nih.gov

While mass spectrometry provides information on molecular weight and fragmentation, Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the precise three-dimensional structure of a complex organic molecule. pharmabiz.comacs.org All reputable scientific reports on new natural product structures require the assignment of complete ¹H and ¹³C NMR data. acs.org

NMR spectroscopy provides detailed information about the chemical environment of individual atoms (specifically ¹H and ¹³C) within a molecule. jeol.com One-dimensional (1D) NMR experiments, such as ¹H and ¹³C NMR, reveal the number and types of protons and carbons present. nih.gov Two-dimensional (2D) NMR techniques, such as COSY, HSQC, and HMBC, are essential for establishing connectivity between atoms, allowing researchers to piece together the carbon skeleton and the placement of substituents. mdpi.comjeol.com This comprehensive structural information is critical for unambiguously identifying complex alkaloids like (R)-(+)-deoxytylophorinidine. up.ac.zanih.gov

Table 2: Key Analytical Techniques for Alkaloid Characterization

TechniqueInformation ProvidedRole in Analysis
HPLC Separation and purification of compounds from a mixture. lifeasible.comIsolation of pure (R)-(+)-deoxytylophorinidine from the crude plant extract. ijcmas.com
MS Molecular weight and elemental formula. nih.govDetermination of the molecular formula of the isolated compound. jeol.com
MS/MS Structural information from fragmentation patterns. ijcap.inresearchgate.netElucidation of the core structure and functional groups by analyzing how the molecule breaks apart. nih.gov
NMR (1D & 2D) Complete 3D structure, connectivity of atoms, and stereochemical details. pharmabiz.comacs.orgUnambiguous confirmation of the final chemical structure and relative stereochemistry. jeol.comnih.gov

Stereochemical Assignment Methodologies for Chiral Natural Products

Many natural products, including (R)-(+)-deoxytylophorinidine, are chiral, meaning they exist as non-superimposable mirror images (enantiomers). scribd.com Determining the absolute configuration (the precise 3D arrangement of atoms at a chiral center) is a critical and often challenging final step in structural elucidation, as different enantiomers can have vastly different biological activities. purechemistry.org

Several powerful methodologies are employed for this purpose:

X-ray Crystallography: This is considered the gold standard for determining absolute configuration. pharmabiz.compurechemistry.org It involves analyzing the diffraction pattern of X-rays passing through a high-quality single crystal of the compound. purechemistry.org This technique provides an unambiguous three-dimensional map of the atoms in the molecule, definitively establishing its stereochemistry. pharmabiz.com

Chiroptical Spectroscopy: These techniques measure the differential interaction of a chiral molecule with polarized light.

Optical Rotation: A simple method that measures the rotation of plane-polarized light as it passes through a solution of the chiral compound. The direction (+) or (-) and magnitude of rotation can be compared to known compounds or literature values. pharmabiz.com

Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD): These are more advanced spectroscopic methods that measure the differential absorption of left- and right-circularly polarized light. pharmabiz.comnih.gov The experimental ECD or VCD spectrum is compared to spectra predicted by quantum chemical calculations (such as time-dependent density functional theory, or TDDFT) for each possible enantiomer. nih.govmdpi.com A match between the experimental and calculated spectra allows for a reliable assignment of the absolute configuration. mdpi.comnih.gov

NMR Spectroscopy with Chiral Auxiliaries: While NMR is primarily used for determining relative stereochemistry, it can be adapted for absolute configuration assignment by creating diastereomers. purechemistry.orgstackexchange.com This is done by reacting the chiral molecule with a chiral derivatizing agent (a chiral auxiliary) of known absolute configuration. The resulting diastereomers will have distinct NMR spectra, which can be analyzed to deduce the absolute configuration of the original molecule. purechemistry.org

These methods, often used in combination, provide the conclusive evidence required to assign the correct stereochemical descriptor, such as the '(R)' in (R)-(+)-deoxytylophorinidine.

Total Synthesis Strategies for R + Deoxytylophorinidine and Analogs

Retrosynthetic Analysis Approaches for Phenanthroindolizidine Core

Retrosynthetic analysis is a foundational problem-solving technique in which a target molecule is deconstructed into progressively simpler precursors to devise a synthetic plan. ias.ac.in For the phenanthroindolizidine core, retrosynthetic strategies often target key disconnections that break the molecule down into manageable and readily available starting materials.

Common retrosynthetic approaches for the phenanthroindolizidine skeleton involve disconnections at the C-N bonds of the indolizidine ring system and breaking the connection between the phenanthrene (B1679779) and indolizidine moieties. A frequent strategy involves envisioning the final cyclization to form the five-membered ring of the indolizidine core. This leads back to precursors such as substituted phenanthrene derivatives and proline-based fragments. One such route involves the annulation of an amide α-carbon with a tethered alkyne moiety to construct a functionalized dihydropyridinone ring, which serves as a key intermediate for the alkaloid core. researchgate.net Another powerful approach features an amidyl radical cascade reaction, which can efficiently construct the polycyclic system in a single step from a carefully designed precursor. nih.gov

Key strategic bonds for disconnection in the phenanthroindolizidine core are illustrated in the table below.

Disconnection StrategyKey Intermediate TypeRelevant Bond Formation
Amidyl Radical CascadeAcyclic xanthate precursorC-N and C-C bond formation via radical cyclization
Annulation of AmidesDihydropyridinone derivativesC-C bond formation between amide α-carbon and an alkyne
Pictet-Spengler Reactionβ-arylethylamines and carbonyl compoundsC-C bond formation to construct the isoquinoline portion
C-H FunctionalizationBiaryl compoundsIntramolecular C-H amination to form the final ring

Key Synthetic Methodologies in Alkaloid Synthesis

The construction of complex alkaloids relies on a diverse toolbox of synthetic methodologies. These range from classical named reactions to modern catalytic processes that offer high levels of efficiency and selectivity. chimia.chresearchgate.net For phenanthroindolizidines, key transformations often include methods for constructing the phenanthrene nucleus, forming the indolizidine ring system, and controlling the crucial stereocenter.

Dearomatization is a powerful strategy for converting flat, aromatic starting materials into complex, three-dimensional structures, which is essential for natural product synthesis. nih.govnih.gov This approach can be used to establish both relative and absolute stereochemistry. nih.gov In the context of alkaloid synthesis, dearomatizing agents can transform simple aromatic or heteroaromatic rings into highly functionalized intermediates poised for further cyclizations and transformations. nih.gov

For instance, an indole (B1671886) dearomatization can be achieved through a brominative pathway, where an intermediate bromoindolenine is trapped to form a more complex cyclic system. nih.gov Another approach involves the asymmetric deprotonation of a benzamide followed by an anionic cyclization to yield a bicyclic enone with high enantiomeric excess. nih.gov These strategies effectively convert readily available aromatic compounds into chiral building blocks, streamlining the synthesis of complex targets. nih.gov

Achieving the correct absolute stereochemistry, as in the (R)-configuration of (+)-deoxytylophorinidine, is a critical aspect of total synthesis. Asymmetric synthesis employs various techniques to induce chirality, including the use of chiral catalysts, chiral auxiliaries, and chiral reagents. rsc.org

Organocatalysis has emerged as a powerful tool in alkaloid synthesis. Chiral secondary amine organocatalysts can be used to construct chiral cyclohexanone building blocks with excellent enantioselectivity, which can then be elaborated into complex alkaloid cores. rsc.org Chiral Lewis acids can also be used in conjunction with photoredox catalysis to control the stereoselectivity of radical reactions. chinesechemsoc.org Furthermore, chemoenzymatic methods, which utilize enzymes for key stereoselective steps, offer a green and efficient alternative to traditional organic synthesis. nih.gov For example, lipases can be used for the desymmetrization of diols, creating enantiomerically pure synthons that serve as chiral building blocks for alkaloids. nih.gov

Asymmetric TechniqueDescriptionExample Application
Organocatalysis Use of small chiral organic molecules to catalyze reactions enantioselectively.Synthesis of a chiral cyclohexanone intermediate using a chiral secondary amine. rsc.org
Chiral Lewis Acid Catalysis A chiral Lewis acid coordinates to a substrate to direct the stereochemical outcome of a reaction.Asymmetric conjugate addition in a dual catalysis system with a photoredox catalyst. chinesechemsoc.org
Enzymatic Desymmetrization An enzyme selectively reacts with one enantiotopic group of a prochiral substrate.Lipase-mediated desymmetrization of a 1,3-diol to produce an enantiomerically pure intermediate. nih.gov
Chiral Auxiliary A chiral molecule is temporarily incorporated into the substrate to direct a stereoselective reaction.Use of a chiral auxiliary to induce diastereoselection in an oxyallyl cation cycloaddition. nih.gov

Carbon-hydrogen (C-H) functionalization is a modern synthetic strategy that allows for the direct conversion of C-H bonds into C-C, C-N, or C-O bonds. rsc.org This approach is highly atom- and step-economical as it avoids the need for pre-installing functional groups, thereby shortening synthetic sequences. nih.gov The application of C-H functionalization has significantly changed the logic of retrosynthetic analysis, enabling new and more efficient routes to complex molecules. rsc.orgnih.gov

In the synthesis of phenanthridine-type structures, palladium-catalyzed, picolinamide-directed C-H functionalization has been employed. beilstein-journals.orgnih.gov This method involves an initial arylation of a benzylpicolinamide at its ortho-C-H bond, followed by an intramolecular dehydrogenative C-H amination to form the cyclized core. beilstein-journals.orgnih.gov This sequential C-H functionalization provides a novel and efficient pathway to the core structure found in phenanthroindolizidine alkaloids from simple precursors. beilstein-journals.org The ability to selectively functionalize C(sp³)–H bonds is particularly valuable, as it allows for the installation of functionality in otherwise unreactive positions, opening up new retrosynthetic disconnections. rsc.org

Diversification Strategies for Structural Analogs

The synthesis of structural analogs of natural products is crucial for exploring structure-activity relationships (SAR) and developing new therapeutic agents. researchgate.net Synthetic routes that are modular and convergent are particularly well-suited for creating libraries of related compounds. A concise and modular synthesis of phenanthroindolizidine alkaloids allows for the preparation of various analogs by simply changing one of the starting components. researchgate.net

For example, a synthetic strategy that combines iodoaminocyclization with a free radical cyclization approach has been used to produce not only (±)-tylophorine but also analogs like (±)-antofine and (±)-deoxypergularinine in just six steps. researchgate.net By starting with a chiral building block such as L-prolinol, this route can also be adapted for the enantioselective synthesis of the natural products. researchgate.net Such flexible strategies enable the systematic modification of the phenanthrene ring or the indolizidine core, providing access to a wide range of analogs for biological evaluation. researchgate.net

Biosynthesis Pathway Elucidation of Phenanthroindolizidine Alkaloids

Identification of Precursor Molecules and Metabolic Intermediates

The construction of the phenanthroindolizidine scaffold originates from simple amino acid precursors. mdpi.com Through extensive isotopic labeling studies in Tylophora asthmatica, researchers have identified the primary building blocks and key intermediates that lead to the formation of alkaloids like tylophorine (B1682047), tylophorinine, and tylophorinidine.

The biogenesis commences with precursors derived from the shikimate and ornithine pathways. mdpi.com Phenylalanine and tyrosine, products of the shikimate pathway, provide the C6-C2 unit that ultimately forms the phenanthrene (B1679779) ring system. Ornithine, a non-proteinogenic amino acid, serves as the precursor for the five-membered pyrrolidine (B122466) ring, which is central to the indolizidine moiety.

Key metabolic intermediates have been identified through feeding experiments, which have been crucial in piecing together the biosynthetic puzzle. These studies have shown that molecules such as 2-phenacylpyrrolidines are important early-stage intermediates. rsc.org Further downstream, 6,7-diphenylhexahydroindolizines have been pinpointed as crucial intermediates that undergo cyclization to form the final phenanthrene ring system. rsc.org

The following table summarizes the key precursors and intermediates identified in the biosynthesis of phenanthroindolizidine alkaloids.

Molecule Type Specific Compound Role in Biosynthesis
Primary PrecursorL-TyrosineSource of the C6-C2 unit for the phenanthrene ring
Primary PrecursorL-PhenylalanineSource of the C6-C2 unit for the phenanthrene ring
Primary PrecursorL-OrnithineSource of the five-carbon chain for the pyrrolidine ring
Intermediate2-PhenacylpyrrolidineEarly-stage intermediate formed from the condensation of a benzoylacetic acid derivative and Δ¹-pyrroline
Intermediate6,7-diphenylhexahydroindolizineKey late-stage intermediate prior to phenanthrene ring formation

This table is based on data from biogenetic studies and feeding experiments. mdpi.comrsc.org

Enzymatic Steps and Proposed Reaction Mechanisms within the Biosynthetic Route

While the sequence of intermediates in phenanthroindolizidine alkaloid biosynthesis is partially understood, the specific enzymes catalyzing each step have not been fully isolated and characterized. However, based on the identified chemical transformations, a plausible reaction mechanism has been proposed. A critical step in the formation of the characteristic phenanthrene ring is an intramolecular oxidative coupling of a diarylhexahydroindolizine precursor. rsc.org

This key reaction is thought to be catalyzed by oxidoreductases, potentially cytochrome P450 monooxygenases, which are frequently involved in the formation and rearrangement of alkaloid scaffolds in plants. rsc.orgnih.govfrontiersin.org These enzymes facilitate the removal of hydrogen atoms from the two aromatic rings of the 6,7-diphenylhexahydroindolizine intermediate, leading to the formation of a new carbon-carbon bond and the rigid pentacyclic structure of the final alkaloid. While chemical syntheses have successfully mimicked this step using reagents like vanadium oxytrifluoride (VOF₃) to achieve oxidative aryl-alkene coupling, the precise biological catalyst remains to be identified. acs.orgacs.orgnih.gov

The proposed biosynthetic mechanism can be summarized as follows:

Formation of Benzoylacetic Acid Derivatives: Phenylalanine and tyrosine are metabolized to form substituted benzoylacetic acids.

Formation of Δ¹-Pyrroline: Ornithine is decarboxylated and cyclized to form Δ¹-pyrroline.

Condensation: The benzoylacetic acid derivative condenses with Δ¹-pyrroline to yield a 2-phenacylpyrrolidine intermediate.

Formation of the Diarylhexahydroindolizine Intermediate: Further reactions lead to the formation of the crucial 6,7-diphenylhexahydroindolizine intermediate. rsc.org

Intramolecular Oxidative Coupling: An enzyme-catalyzed oxidative coupling of the two aromatic rings of the diarylhexahydroindolizine intermediate forms the phenanthrene moiety, completing the pentacyclic core of phenanthroindolizidine alkaloids. rsc.org

Further tailoring reactions, such as hydroxylation and methoxylation, are likely catalyzed by other specific enzymes to produce the variety of phenanthroindolizidine alkaloids observed in nature, including [(R)-(+)-deoxytylophorinidine].

Genetic and Proteomic Approaches in Pathway Mapping

Modern 'omics' technologies, including genomics, transcriptomics, and proteomics, are powerful tools for elucidating complex biosynthetic pathways in plants. nih.gov These approaches allow for the identification of genes and enzymes involved in the production of specialized metabolites. For many alkaloid families, such as monoterpenoid indole (B1671886) alkaloids and benzylisoquinoline alkaloids, the discovery of biosynthetic gene clusters (BGCs)—groups of co-regulated genes involved in a specific metabolic pathway—has been instrumental in pathway mapping. biorxiv.orgbiorxiv.orghilarispublisher.com

However, the application of these genetic and proteomic approaches to the biosynthesis of phenanthroindolizidine alkaloids in Tylophora species is not yet extensively documented in scientific literature. While metabolomic profiling of Tylophora indica has confirmed the presence of major alkaloids like tylophorine and tylophorinidine, the specific genes and enzymes responsible for their synthesis have not been identified through large-scale genomic or proteomic screens. nih.gov

The typical approach would involve:

Transcriptome Analysis: Comparing the gene expression profiles of high-alkaloid-producing tissues (like roots) with low-producing tissues (like leaves) or elicitor-treated plant cultures to identify candidate genes that are highly expressed alongside alkaloid production. nih.gov

Genome Sequencing: Sequencing the genome of a producer plant like Tylophora indica to search for BGCs containing genes homologous to known alkaloid biosynthesis enzymes, such as oxidoreductases, methyltransferases, and aminotransferases.

Proteomic Analysis: Identifying proteins that are abundant in alkaloid-accumulating tissues or cell cultures to pinpoint candidate enzymes for functional characterization.

Although these methods hold great promise for definitively identifying the enzymatic machinery behind this compound] biosynthesis, dedicated research applying these techniques to the Tylophora genus is needed to fully map the pathway at a genetic and proteomic level.

Comparative Biosynthesis Studies across Related Alkaloid Families

The phenanthroindolizidine alkaloids are part of a larger group of structurally related compounds, which provides a basis for comparative biosynthetic analysis. The most closely related groups are the phenanthroquinolizidine and the secophenanthroindolizidine alkaloids. mdpi.comnih.gov

Phenanthroquinolizidine Alkaloids: These compounds, such as cryptopleurine, share the same phenanthrene chromophore but possess a six-membered quinolizidine (B1214090) ring system instead of the five-membered indolizidine ring. This structural difference arises from the use of lysine (B10760008) (or its derivative, cadaverine) instead of ornithine as the precursor for the nitrogen-containing heterocyclic ring. The subsequent biosynthetic steps, including the crucial oxidative coupling to form the phenanthrene ring, are believed to be analogous in both alkaloid families.

Secophenanthroindolizidine Alkaloids: Also found in Tylophora species, these alkaloids feature a "broken" or rearranged ring system compared to the parent pentacyclic structure. nih.govmdpi.com They are thought to be derived from phenanthroindolizidine precursors through enzymatic cleavage or rearrangement of the indolizidine ring. This suggests a divergence in the later stages of the biosynthetic pathway, where tailoring enzymes modify the core structure to create further chemical diversity.

Comparing these related families highlights a common biosynthetic strategy centered on the oxidative coupling of diaryl precursors to form a phenanthrene system, with variations in the initial amino acid precursors or subsequent modifications accounting for the structural diversity observed across these alkaloid classes.

Molecular Mechanisms of Action for R + Deoxytylophorinidine and Derivatives

Modulation of Cellular Signaling Pathways

(R)-(+)-deoxytylophorinidine and its derivatives have been shown to perturb key signaling cascades that are often dysregulated in cancer and inflammatory conditions. By interfering with these pathways, they can effectively thwart the cellular machinery that drives disease progression.

The Nuclear Factor kappa B (NF-κB) signaling pathway is a crucial regulator of immune and inflammatory responses, and its aberrant activation is a hallmark of many cancers, contributing to cell proliferation, survival, and metastasis. Phenanthroindolizidine alkaloids have demonstrated the ability to inhibit this pathway.

Derivatives of tylophorine (B1682047) have been found to inhibit NF-κB-mediated transcription nih.govnih.gov. One such analogue, DCB-3503, potently modulates NF-κB function by down-regulating the nuclear phosphorylated form of p65, a key component of the active NF-κB complex nih.gov. This effect is associated with the suppression of nuclear IκB kinase alpha (IKKα) activity and expression, which is responsible for p65 phosphorylation nih.gov. Studies on phenanthroindolizidine alkaloids isolated from Tylophora ovata have shown significant NF-κB blockade, which is achieved through the stabilization of its inhibitor protein, IκBα, under both normal and low-oxygen (hypoxic) conditions nih.gov. This stabilization prevents the translocation of NF-κB to the nucleus, thereby inhibiting the transcription of its target genes nih.gov.

CompoundCell LineAssayIC50 (nM)Reference
Tylophorine Analogue (DCB-3503)PANC-1Growth Inhibition50 nih.gov
Tylophorine Analogue (DCB-3503)HPACGrowth Inhibition40 nih.gov
Synthetic Deoxytylophorinidine (1s)MDA-MB-231NFκB Blockade3.3 ± 0.2 nih.gov

The Phosphatidylinositol 3-kinase (PI3K)/Akt/mTOR and Mitogen-Activated Protein Kinase (MAPK) signaling pathways are central to regulating cell growth, proliferation, survival, and angiogenesis. Their dysregulation is a common feature of many cancers.

The phenanthroindolizidine alkaloid antofine has been shown to modulate the PI3K/Akt/mTOR pathway. It exerts its anti-angiogenic effects in part through the regulation of this signaling cascade in endothelial cells nih.gov. Specifically, antofine has been observed to inhibit the phosphorylation of Akt and mTOR nih.gov. Similarly, the parent compound, tylophorine, inhibits the activation of VEGFR2-mediated signaling pathways, which includes the downstream effectors Akt and Erk (a component of the MAPK pathway) nih.gov. Pretreatment with tylophorine significantly inhibits the VEGF-induced phosphorylation of both Akt and mTOR nih.gov.

The interplay between the PI3K/Akt and MAPK pathways is complex, with reciprocal feedback loops often observed nih.gov. The ability of tylophorine derivatives to inhibit components of both cascades suggests a comprehensive mechanism for their anti-proliferative and anti-angiogenic effects.

CompoundTargetEffectReference
AntofineAKT/mTOR signalingModulation nih.gov
TylophorineVEGFR2, Akt, ErkInhibition of phosphorylation nih.gov

Hypoxia-Inducible Factor-1 (HIF-1) is a critical transcription factor that enables tumor cells to adapt to low-oxygen environments by promoting angiogenesis, metabolic reprogramming, and metastasis. Inhibition of HIF-1 is a promising strategy for cancer therapy.

Phenanthroindolizidine alkaloids isolated from Tylophora atrofolliculata have been identified as potent inhibitors of HIF-1 activation, with most of the tested alkaloids exhibiting IC50 values in the low nanomolar range rsc.org. A glycoside derivative of tylophorinidine, 6-O-β-D-glucopyranosyl-tylophorinidine, also demonstrated a potent inhibitory effect on HIF-1 activation with an IC50 of 69 ± 13 nM researchgate.net. Further studies have confirmed that certain phenanthroindolizidine alkaloids can block HIF induction under hypoxic conditions nih.gov. The inhibition of HIF-1 by these compounds provides a key mechanism for their anti-cancer activity by disrupting the adaptive response of tumor cells to the hypoxic microenvironment.

CompoundCell LineAssayIC50 (nM)Reference
Phenanthroindolizidine AlkaloidsT47DHIF-1-mediated reporter gene assayLow nanomolar range rsc.org
6-O-β-D-glucopyranosyl-tylophorinidineNot specifiedHIF-1 activation69 ± 13 researchgate.net

Effects on Macromolecular Synthesis and Integrity

In addition to modulating signaling pathways, (R)-(+)-deoxytylophorinidine and its analogs can directly interfere with the synthesis of essential macromolecules like DNA and RNA, as well as proteins, thereby halting cell growth and proliferation.

The integrity and replication of DNA are fundamental for cell division. Interference with these processes is a common mechanism of action for many anti-cancer agents.

Phenanthroindolizidine alkaloids have been reported to inhibit DNA synthesis, although generally to a lesser extent than protein synthesis. For instance, tylocrebrine, a related alkaloid, has been shown to irreversibly inhibit DNA synthesis nih.gov. Another related compound, cryptopleurine, also demonstrates inhibitory effects on DNA synthesis. The proposed mechanism for some of these alkaloids involves their ability to interact with DNA. For example, antofine has been shown to bind to bulged DNA structures nih.gov. Furthermore, some phenanthroindolizidine alkaloids have been found to inhibit thymidylate synthase and dihydrofolate reductase, enzymes crucial for the synthesis of DNA precursors nih.gov.

The synthesis of RNA from a DNA template, a process known as transcription, is another critical step in gene expression that can be targeted by anti-cancer agents.

Protein Synthesis Suppression

A primary mechanism of action for compounds related to [(R)-(+)-deoxytylophorinidine] is the potent suppression of protein synthesis. Early studies on the phenanthrene (B1679779) alkaloid tylocrebrine, a related compound, demonstrated its ability to inhibit the synthesis of both proteins and nucleic acids. nih.gov More specifically, tylophorine has been identified as a protein synthesis inhibitor. nih.gov This inhibition is a key contributor to its anti-proliferative effects. The suppression of protein biosynthesis by tylophorine has been observed to occur in a time- and dose-dependent manner. nih.gov Research on vascular smooth muscle cells showed that tylophorine rapidly decreases the levels of crucial cell cycle proteins, such as cyclin D1, through the inhibition of their synthesis rather than through proteasomal degradation. nih.gov

Cell Cycle Progression Interference

This compound] and its analogs interfere with the normal progression of the cell cycle, a fundamental process that allows for cell duplication. This interference is a critical aspect of their anticancer activity, as uncontrolled cell cycle progression is a hallmark of cancer.

G0/G1 Phase Arrest Inducement

A significant body of evidence points to the induction of cell cycle arrest in the G0/G1 phase by tylophorine. nih.govresearchgate.net This arrest prevents cells from entering the S phase, during which DNA replication occurs, thereby halting proliferation. The mechanism underlying this G1 arrest is linked to the downregulation of key regulatory proteins. Specifically, tylophorine has been shown to decrease the expression of cyclin A2, a protein crucial for the G1/S transition. nih.govresearchgate.net The reduction in cyclin A2 levels appears to be a central event in mediating the G1 arrest observed in various carcinoma cell lines, including HepG2, HONE-1, and NUGC-3. nih.gov Furthermore, tylophorine has been observed to downregulate cyclin D1, another critical regulator of the G1 phase. nih.gov

The following table illustrates the effect of a tylophorine analog on the cell cycle distribution of T47D breast cancer cells.

Treatment% of Cells in G0/G1 Phase% of Cells in S Phase% of Cells in G2/M Phase
Control---
Tylophorine (28.8 µM)--29.72%
Tylophorine (56.5 µM)--29.83%

*Data adapted from a study on T47D breast cancer cells, which showed a shift to G2/M arrest with tylophorine treatment. A higher G1 phase accumulation was noted compared to doxorubicin (B1662922) treatment alone. nih.gov

S-phase Progression Retardation

In addition to inducing a G1 arrest, tylophorine has also been found to retard the progression of cells through the S phase. nih.govresearchgate.net This effect on DNA synthesis further contributes to the anti-proliferative activity of the compound. The retardation of S-phase progression has been observed in several carcinoma cell lines. nih.gov The progression through the S phase is tightly regulated by the activity of cyclin-dependent kinases (CDKs), particularly CDK2, in complex with cyclins E and A. nih.gov While the precise mechanism by which tylophorine slows S-phase progression is not fully elucidated, it is likely linked to the disruption of the normal regulation of these S-phase promoting factors.

Apoptosis Induction Pathways

Beyond halting cell cycle progression, this compound] and its analogs can actively induce programmed cell death, or apoptosis. This process is crucial for eliminating damaged or cancerous cells. Phenanthroindolizidine alkaloids, including tylophorine, have been shown to trigger apoptosis through both the extrinsic and intrinsic pathways. nih.govnih.gov

The extrinsic pathway is initiated by the binding of death ligands to their receptors on the cell surface, leading to the activation of an initiator caspase, typically caspase-8. nih.gov The intrinsic, or mitochondrial, pathway is triggered by cellular stress and results in the release of cytochrome c from the mitochondria, leading to the activation of caspase-9. abeomics.com Both pathways converge on the activation of executioner caspases, such as caspase-3, which then cleave a multitude of cellular substrates, leading to the characteristic morphological and biochemical changes of apoptosis. nih.gov

Studies on tylophorine have demonstrated its ability to increase the expression of both caspase-3 and caspase-9 in T47D breast cancer cells, indicating the involvement of both the intrinsic and extrinsic pathways. nih.gov

The table below shows the percentage of apoptotic T47D breast cancer cells after treatment with tylophorine.

Treatment% of Apoptotic Cells (Early and Late)
Control-
Tylophorine (28.8 µM)6.23%
Tylophorine (56.5 µM)7.93%

*Data from a study on T47D breast cancer cells. nih.gov

Telomerase Activity Modulation and G-quadruplex Formation

Telomerase is an enzyme that is crucial for maintaining the length of telomeres, the protective caps (B75204) at the ends of chromosomes. In most cancer cells, telomerase is reactivated, allowing for unlimited cell division. Therefore, inhibiting telomerase is a promising strategy for cancer therapy. One approach to telomerase inhibition is the stabilization of G-quadruplex structures. doi.org These are secondary structures that can form in guanine-rich DNA sequences, such as those found in telomeres. nih.gov The formation and stabilization of G-quadruplexes can physically block the access of telomerase to the telomere, thereby inhibiting its function. doi.org

While direct evidence for this compound] binding to and stabilizing G-quadruplexes is limited, other natural alkaloids have been shown to interact with these structures and inhibit telomerase activity. nih.gov This suggests a potential mechanism by which phenanthroindolizidine alkaloids could exert their anticancer effects, although further research is needed to specifically implicate this compound] in this process. The inhibition of telomerase through G-quadruplex stabilization represents a plausible, yet to be fully confirmed, aspect of the multi-pronged anti-cancer strategy of this class of compounds.

Anti-angiogenesis Mechanisms via VEGFR2 Signaling

Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis, as it supplies tumors with necessary nutrients and oxygen. A key regulator of angiogenesis is the Vascular Endothelial Growth Factor Receptor 2 (VEGFR2). nih.gov The binding of VEGF to VEGFR2 initiates a signaling cascade that promotes the proliferation, migration, and survival of endothelial cells, the cells that line blood vessels.

Structure Activity Relationship Sar Studies of R + Deoxytylophorinidine Analogs

Design Principles for Systematic SAR Investigations

The systematic investigation of [(R)-(+)-deoxytylophorinidine] analogs is guided by several key design principles aimed at optimizing their therapeutic potential. A primary strategy involves a target-directed design approach, where modifications are made to the lead compound to enhance its interaction with a specific biological target. For instance, based on the understanding of the antiviral mechanism of phenanthroindolizidine alkaloids against the tobacco mosaic virus (TMV), a series of 9-substituted tylophorine (B1682047) derivatives were designed to specifically target TMV RNA. nih.gov This principle of designing molecules for a known biological target allows for a more rational and focused approach to lead optimization.

Another fundamental principle is the systematic modification of the core scaffold to probe the importance of different structural features. This involves creating a library of analogs with slight structural variations to identify which parts of the molecule are essential for its biological activity. This allows researchers to build a comprehensive understanding of the SAR, which can then be used to design new compounds with improved properties. nih.govrsc.org The overarching goal of these design principles is to develop novel compounds with high efficacy and minimal side effects.

Impact of Indolizidine Ring Modifications on Biological Activity

The indolizidine ring system is a crucial component of the this compound] structure, and modifications to this part of the molecule can have a profound impact on its biological activity. One of the key findings from SAR studies is the importance of the tertiary amine within the indolizidine nucleus. When this amine is converted to an amide, there is a dramatic decrease in cytotoxic potency. This is attributed to the reduction in electron density at the nitrogen atom, which is believed to be important for the electrostatic interaction with the target molecule.

Further modifications to the indolizidine ring, such as the introduction of a hydroxyl group at the C-14 position, have also been investigated. The stereochemistry of this substituent is critical, with the (13aS,14S) configuration in 14-hydroxyphenanthroindolizidines being identified as optimal for anti-tumor activity. nih.gov The introduction of an amino group at this position has also been shown to yield compounds with potent anti-tumor activity. nih.gov These findings underscore the sensitivity of the biological activity to even minor changes in the indolizidine ring structure.

AnalogModification on Indolizidine RingEffect on Biological Activity
Amide DerivativeConversion of tertiary amine to amideDramatically decreased cytotoxic potency
(13aS,14S)-14-hydroxyphenanthroindolizidinesIntroduction of a hydroxyl group at C-14 with specific stereochemistryOptimal anti-tumor activity
14-Amino-phenanthroindolizidinesIntroduction of an amino group at C-14Potent anti-tumor activity

Influence of Substituent Variations on Phenanthrene (B1679779) Moiety

The phenanthrene moiety of this compound] offers a broad canvas for structural modifications, and the nature and position of substituents on this aromatic system significantly influence the compound's biological activity. Functional groups on the phenanthrene ring are thought to be important for binding to nucleic acids. researchgate.netresearchgate.net

SAR studies have revealed that the substitution pattern on the phenanthrene ring is a key determinant of cytotoxicity. For example, in a study of analogs of O-methyltylophorinidine, which is structurally related to deoxytylophorinidine, the presence and position of methoxy (B1213986) groups were found to be critical. The synthetic O-methyltylophorinidine showed potent inhibition of nuclear factor kappa B (NF-κB) with an IC50 of 3.3 ± 0.2 nM and an effect on cell viability with an IC50 of 4.2 ± 1 nM. researchgate.net In contrast, the naturally occurring O-methyltylophorinidine had an IC50 of 17.1 ± 2.0 nM for NF-κB inhibition and 13.6 ± 0.4 nM for cell viability. researchgate.net

Furthermore, the metabolite 3-O-desmethyl-13a-(S)-deoxytylophorinidine (PF403) demonstrated stronger antiproliferative activity than its parent compound, (+)-13a-(S)-deoxytylophorinidine. researchgate.net This highlights that even the removal of a single methyl group can lead to a significant enhancement of biological activity.

CompoundPhenanthrene Moiety SubstituentNF-κB Inhibition IC50 (nM)Cell Viability IC50 (nM)
Synthetic O-methyltylophorinidine-3.3 ± 0.24.2 ± 1
Natural O-methyltylophorinidine-17.1 ± 2.013.6 ± 0.4
(+)-13a-(S)-deoxytylophorinidine---
3-O-desmethyl-13a-(S)-deoxytylophorinidine (PF403)3-O-desmethyl-Stronger antiproliferative activity than parent compound

Stereochemical Implications for Efficacy and Selectivity

Stereochemistry plays a pivotal role in the biological activity of chiral molecules like this compound], influencing their interaction with biological targets and thereby affecting their efficacy and selectivity. The three-dimensional arrangement of atoms in these alkaloids is a critical factor for their therapeutic potential.

Research has shown that the configuration at the C-13a and C-14 positions of the indolizidine ring is a key determinant of anti-tumor activity. Specifically, the (13aS,14S) configuration of 14-hydroxyphenanthroindolizidines has been identified as being optimal for this activity. nih.gov This stereochemical preference suggests a highly specific binding interaction with the biological target, where only one stereoisomer can achieve the correct orientation for effective binding and subsequent biological response. The selectivity of different stereoisomers for specific cancer cell lines has also been observed, indicating that stereochemistry can influence the therapeutic window of these compounds. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling Approaches

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that seeks to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. mdpi.com This is achieved by calculating a set of molecular descriptors that encode the physicochemical properties of the molecules and then using statistical methods to correlate these descriptors with the observed biological activity. mdpi.comucsb.edu

For tylophorine derivatives, QSAR models have been developed to predict their anticancer activity. scispace.com These models often employ a variety of molecular descriptors, including constitutional, functional, geometrical, and electronic descriptors, to capture the structural features that are important for activity. ucsb.eduscispace.com The development of a robust QSAR model typically involves several steps:

Data Set Selection: A diverse set of compounds with accurately measured biological activity is chosen.

Descriptor Calculation: A wide range of molecular descriptors are calculated for each compound in the dataset.

Model Building: Statistical methods such as Multiple Linear Regression (MLR) or machine learning algorithms are used to build a model that relates the descriptors to the biological activity.

Model Validation: The predictive power of the model is rigorously assessed using techniques such as leave-one-out cross-validation and external validation with a test set of compounds.

The goal of QSAR modeling is to develop a predictive tool that can be used to estimate the biological activity of novel, untested compounds, thereby guiding the design of new analogs with improved therapeutic properties.

Pre Clinical Biological Evaluation of Synthetic Analogs

In Vitro Cytotoxicity and Antiproliferative Activity Assays in Cancer Cell Lines

Synthetic analogs of (R)-(+)-deoxytylophorinidine have demonstrated significant in vitro cytotoxicity and antiproliferative effects across a range of human cancer cell lines. Structure-activity relationship (SAR) studies have been instrumental in identifying key structural modifications that enhance this activity.

Derivatives of deoxytylophorinine, a closely related compound, have been synthesized and evaluated for their cytotoxic potential. Notably, (+)-13a-(S)-Deoxytylophorinine has shown profound anti-cancer activities both in vitro and in vivo. nih.gov A series of thirty-four derivatives were designed and synthesized to explore their cytotoxic spectra and discover more potent anticancer agents. nih.gov The cytotoxic activities of these synthetic compounds were assessed against various human cancer cell lines. nih.gov

For instance, evaluation of (+)-S-tylophorine and its analog DCB-3503 in the National Cancer Institute's 60-cell line screen revealed potent and uniform inhibition of cell growth, with GI50 values around 10⁻⁸ M. nih.gov All four synthesized tylophorine (B1682047) analogs, including DCB-3500, DCB-3501, DCB-3502, and DCB-3503, exhibited potent growth-inhibitory effects against human hepatocellular carcinoma (HepG2) and human nasopharyngeal carcinoma (KB) cell lines. nih.gov

The following table summarizes the in vitro cytotoxic activity of selected deoxytylophorinidine analogs against various cancer cell lines.

CompoundCancer Cell LineIC50 (µM)Reference
S-(+)-Deoxytylophorinidine (CAT)Various cell lines~10⁻⁷ M researchgate.net
DCB-350360 cell lines (average)~0.01 µM nih.gov
Optically pure 2-R analog30 cell lines (average)0.0021 µM researchgate.net
Deoxytylophorinine (1)A549, BEL-7402, 7721, BGC-823, HCT-8, KB, PC-3Data not specified in text nih.gov
(-)-13a-(R)-deoxytylophorinine (2)A549, BEL-7402, 7721, BGC-823, HCT-8, KB, PC-3Data not specified in text nih.gov

Further studies have revealed that the antiproliferative activity of these compounds is linked to their ability to induce cell cycle arrest. nih.gov For example, potent derivatives were found to cause an increase in the S-phase of the cell cycle in A549 cells. nih.gov

Evaluation of Anti-inflammatory Potential in Pre-clinical Models

Tylophorine-based alkaloids, including synthetic analogs, have demonstrated notable anti-inflammatory properties in various pre-clinical models. mdpi.com These compounds have been shown to suppress the release of pro-inflammatory factors. For instance, R-tylophorine and R-antofine were found to inhibit the lipopolysaccharide (LPS)- and interferon (IFN)-γ-induced production of nitric oxide (NO) in RAW 264.7 macrophages. mdpi.com

The anti-inflammatory effects have also been observed in murine models. The synthetic analog NK-007 showed strong anti-inflammatory activity in models of colitis, while the derivative W-8 significantly improved ulcerative colitis in mice. mdpi.com Another analog, DCB-3503, was effective in inhibiting carrageenan-induced paw edema. mdpi.com The mechanism underlying these anti-inflammatory effects is believed to involve interference with the caprin-1/G3BP1 ribonucleoprotein complex, which plays a role in regulating the expression of pro-inflammatory modulators. mdpi.com

A study on phenanthroindolizidine alkaloids isolated from Tylophora ovata demonstrated a potent blockade of nuclear factor kappa B (NFκB), a key regulator of inflammation. mdpi.com The synthetic analog O-methyltylophorinidine exhibited an IC50 value of 3.3 ± 0.2 nM for NFκB inhibition. mdpi.com

Compound/AnalogModelEffectReference
R-Tylophorine, R-AntofineRAW 264.7 macrophagesSuppression of NO release mdpi.com
NK-007Dextran sulfate sodium-induced and acetic acid-induced colitis modelsStrong anti-inflammatory activity mdpi.com
W-8Trinitrobenzene sulfonic acid-induced ulcerative colitis in miceSignificant amelioration of colitis mdpi.com
DCB-3503Carrageenan-induced paw edemaInhibition of edema mdpi.com
O-methyltylophorinidine (1s)TNBC cellsNFκB inhibition (IC50 = 3.3 ± 0.2 nM) mdpi.com

Antiviral and Antiparasitic Activity Assessments

Synthetic analogs of (R)-(+)-deoxytylophorinidine have shown a broad spectrum of antiviral activities. Tylophorine, tylophorinine, and 7-methoxycryptopleurine oxide demonstrated strong inhibition of SARS-CoV infection in Vero 76 cells, with EC50 values ranging from <5 to 18 nM. nih.gov

The analog DCB-3503 and rac-cryptopleurine were reported to potently inhibit the replication of the hepatitis C virus (HCV). nih.gov Dehydroantofine was found to inhibit the replication of the human immunodeficiency virus (HIV) in H9 T-cells with an EC50 of 1.88 μg/mL. nih.gov

Compound/AnalogVirusCell LineEC50Reference
Tylophorine, Tylophorinine, 7-methoxycryptopleurine oxideSARS-CoV (Urbani strain)Vero 76<5 to 18 nM nih.gov
DCB-3503, rac-cryptopleurineHepatitis C Virus (HCV)Huh-luc/neo-ETPotent inhibition nih.gov
DehydroantofineHuman Immunodeficiency Virus (HIV)H9 T-cells1.88 µg/mL nih.gov

With regard to antiparasitic activity, while specific data for deoxytylophorinidine analogs is limited in the provided context, phenanthroindolizidine alkaloids as a class are known to possess such properties. researchgate.net Further investigation is required to delineate the specific antiparasitic spectrum and potency of synthetic analogs of (R)-(+)-deoxytylophorinidine.

Mechanistic Studies on Targeted Biological Processes and Pathways

Mechanistic studies have provided insights into how deoxytylophorinidine analogs exert their cytotoxic and antiproliferative effects. Unlike many conventional anticancer drugs that cause DNA damage and induce apoptosis, these compounds appear to have a unique mode of action. nih.gov

Research indicates that these analogs can induce differentiation in cancer cells. For example, in HepG2 cells, tylophorine analogs were shown to induce albumin expression while decreasing alpha-fetoprotein expression, suggesting a move towards a more differentiated phenotype. nih.gov

A key finding is the impact of these compounds on crucial cell signaling pathways. Studies on deoxytylophorinine and its potent derivatives revealed a down-regulation of phospho-Akt, Akt, phospho-ERK, and ERK expression in A549 cells. nih.govplos.org This suggests that the anticancer activities of this series of compounds are mediated through the blockade of the PI3K and MAPK signaling transduction pathways. nih.govplos.org

Furthermore, these compounds have been shown to interfere with cell cycle progression. nih.gov Potent derivatives led to the depression of cyclin A, cyclin D1, and CDK2 protein expression, resulting in an increase in the S-phase population of A549 cells. nih.gov Early studies also pointed to the ability of phenanthroindolizidine alkaloids to inhibit the synthesis of RNA, DNA, and proteins. nih.govplos.org

The anti-inflammatory mechanism is linked to the inhibition of the NFκB signaling pathway. mdpi.com Modifications on the E ring of the quinolizidine (B1214090) moiety of cryptopleurine analogs were found to alter the potency and selective inhibitory effect on NF-κB, AP-1, and CRE signaling pathways. researchgate.net

Computational Approaches in Drug Design for R + Deoxytylophorinidine

Molecular Docking and Ligand-Protein Interaction Analysis

Molecular docking is a fundamental computational technique used to predict the preferred orientation of a ligand when bound to a specific protein target. nih.gov This method simulates the binding process, evaluating the geometric and energetic compatibility between the ligand, such as [(R)-(+)-deoxytylophorinidine, and the active site of a receptor. mdpi.com The primary goal is to identify the most stable binding pose and estimate the binding affinity, which is often represented by a docking score. nih.gov

The analysis of protein-ligand interactions provides a detailed map of the binding forces at the atomic level. Key interactions typically include hydrogen bonds, hydrophobic interactions, van der Waals forces, and electrostatic interactions. youtube.com By understanding these specific contacts, researchers can elucidate why this compound binds to a particular target and what contributes to its biological activity. For instance, a hypothetical docking study of this compound with a target protein like CREB (cAMP response element-binding protein) would reveal the critical amino acid residues involved in the interaction.

Illustrative Example of Docking Results:

ParameterValueDescription
Target Protein CREB (PDB ID: 1DH3)The macromolecule targeted by the ligand.
Ligand This compound]The small molecule being docked.
Docking Score -9.5 kcal/molA calculated estimate of the binding affinity; more negative values indicate stronger binding.
Key Interacting Residues Arg314, Glu337, Ser311Amino acids in the protein's active site that form significant interactions with the ligand.
Types of Interactions Hydrogen Bond, HydrophobicThe primary chemical interactions stabilizing the protein-ligand complex.

Note: The data in this table is hypothetical and for illustrative purposes only.

Molecular Dynamics Simulations for Binding Stability and Conformational Changes

Following molecular docking, molecular dynamics (MD) simulations are employed to study the dynamic behavior of the protein-ligand complex over time. nih.gov While docking provides a static snapshot of the binding pose, MD simulations offer a more realistic view by simulating the movements of atoms and molecules under physiological conditions (e.g., in a solvent at a specific temperature and pressure). mdpi.comnih.gov

MD simulations are crucial for assessing the stability of the predicted binding pose. nih.gov If the ligand remains stably bound to the active site throughout the simulation, it provides confidence in the docking result. emerging-researchers.org These simulations can also reveal important conformational changes in both the protein and the ligand upon binding, which are often critical for biological function. emerging-researchers.org Parameters such as Root Mean Square Deviation (RMSD) are calculated to quantify the stability of the complex.

Hypothetical Molecular Dynamics Simulation Parameters:

ParameterSettingPurpose
Simulation Time 100 nanoseconds (ns)The duration of the simulation, chosen to be long enough to observe relevant molecular motions.
Force Field AMBER99A set of parameters used to calculate the potential energy of the system's atoms.
Solvent Model TIP3P WaterExplicitly models the surrounding water molecules to mimic a physiological environment.
Temperature 300 KThe simulation temperature, typically set to approximate human body temperature.
Pressure 1 barThe simulation pressure, maintained to mimic physiological conditions.
Analysis Metrics RMSD, RMSF, Hydrogen Bond OccupancyQuantitative measures used to assess the stability and dynamics of the protein-ligand complex.

Note: The data in this table is hypothetical and for illustrative purposes only.

Pharmacophore Modeling for Active Ligand Identification

Pharmacophore modeling is a ligand-based drug design approach that identifies the essential three-dimensional arrangement of chemical features necessary for a molecule to exert a specific biological activity. nih.gov These features include hydrogen bond donors and acceptors, hydrophobic regions, aromatic rings, and charged groups. nih.gov A pharmacophore model can be generated either from the structure of a protein-ligand complex (structure-based) or from a set of known active molecules (ligand-based). nih.gov

For this compound, a pharmacophore model could be developed based on its interactions with a known target. This model then serves as a 3D query to screen large chemical databases for other structurally diverse molecules that possess the same critical features and are therefore likely to be active against the same target. nih.govfrontiersin.org This technique is particularly useful for scaffold hopping—finding new chemical classes with the same biological activity. nih.gov

Virtual Screening for Novel Analog Discovery

Virtual screening is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target. beilstein-journals.org This process can be performed using either ligand-based methods, such as pharmacophore screening, or structure-based methods, primarily molecular docking. frontiersin.org

In the context of this compound, a virtual screening campaign could be initiated to discover novel analogs with potentially improved potency, selectivity, or pharmacokinetic properties. A library of compounds, which could include natural products or synthetic molecules, would be screened against a specific protein target. The top-scoring compounds, or "hits," are then selected for further experimental testing, significantly narrowing down the number of molecules that need to be synthesized and evaluated in the lab.

Quantum Chemical Calculations in Mechanistic Predictions

Quantum chemical calculations, often based on density functional theory (DFT), provide a highly detailed understanding of the electronic structure of molecules. chemistry.kzchemrxiv.org These methods can be used to calculate various molecular properties, such as charge distribution, orbital energies (HOMO/LUMO), and reaction energies, which are beyond the scope of classical molecular mechanics used in docking and MD simulations. arxiv.org

For this compound, quantum chemical calculations could be used to predict its reactivity and elucidate the mechanism of its interaction with a biological target at an electronic level. For example, these calculations can help understand how the molecule might participate in chemical reactions within an enzyme's active site or how its electronic properties contribute to its binding affinity.

Integration of Computational and Experimental Data in Drug Discovery

The true power of computational chemistry in drug discovery is realized when it is closely integrated with experimental research. jddhs.comnih.govresearchgate.net Computational predictions serve to guide and rationalize experimental work, while experimental results provide the necessary validation and feedback to refine the computational models. jddhs.com

This synergistic relationship forms an iterative cycle. For example, computational screening might identify a set of promising analogs of this compound. These compounds would then be synthesized and tested in biological assays. The experimental activity data can be used to develop a Quantitative Structure-Activity Relationship (QSAR) model, which in turn can be used to design the next generation of more potent compounds. This integrated approach makes the drug discovery process more efficient, rational, and cost-effective. researchgate.net

Pre Clinical Pharmacokinetic Investigations of R + Deoxytylophorinidine

Absorption, Distribution, Metabolism, and Excretion (ADME) Characterization in Pre-clinical Models

Understanding the ADME properties of a drug candidate is fundamental in preclinical development. nih.govnih.gov For [(R)-(+)-deoxytylophorinidine, key insights have been gained through various non-clinical studies.

Absorption: The compound has been evaluated in rats following oral administration, indicating that it is absorbed from the gastrointestinal tract. A pharmacokinetic study was successfully conducted using plasma samples after oral dosing, confirming systemic exposure via this route. nih.gov

Distribution: A significant characteristic of this compound is its ability to cross the blood-brain barrier. nih.govnih.gov Studies have shown that the compound distributes into brain tissues, a crucial feature for potential therapeutic applications targeting the central nervous system. nih.govnih.gov

Excretion: Detailed information regarding the excretion pathways and mass balance of this compound and its metabolites from preclinical studies is not extensively covered in the available literature.

In Vivo Pharmacokinetic Profiling in Relevant Animal Species

In vivo pharmacokinetic studies are essential to understand the time course of a drug's concentration in the body. For this compound, these studies have been performed in rats, providing valuable data on its plasma concentration profile over time.

A study utilizing a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method was successfully applied to characterize the pharmacokinetics of both this compound and its active 3-O-desmethyl metabolite (S-4) in rats after oral administration. nih.gov This allows for the simultaneous assessment of the parent drug and its active metabolite, offering a more complete picture of the compound's in vivo behavior. While the study confirmed the feasibility of profiling the compound in vivo, specific pharmacokinetic parameter values such as Cmax, Tmax, and AUC were not detailed in the available literature.

Table 1: In Vivo Pharmacokinetic Studies of this compound This interactive table summarizes the known details of in vivo pharmacokinetic profiling. Specific parameter values were not available in the cited sources.

Parameter Description Finding Source
Animal Species The preclinical model used for the study. Rat nih.gov
Analytes Measured The compound(s) quantified in the study. This compound and its 3-O-desmethyl metabolite (S-4). nih.gov
Biological Matrix The fluid or tissue sampled for analysis. Plasma nih.gov

| Outcome | The successful application of the study. | The analytical method was successfully used to conduct a pharmacokinetic study. | nih.gov |

Advanced Analytical Methodologies for Compound Quantification in Biological Matrices (e.g., LC-MS/MS)

Accurate quantification of drug concentrations in biological fluids is the cornerstone of pharmacokinetic research. For this compound, a sensitive and reliable LC-MS/MS method has been developed and validated for the simultaneous measurement of the parent compound and its active metabolite in rat plasma. nih.gov

The method involves a straightforward protein precipitation step using acetonitrile for sample extraction. nih.gov Chromatographic separation is achieved on a C18 reversed-phase column with a simple isocratic mobile phase, allowing for a rapid and efficient analysis. nih.gov Detection is performed using a tandem mass spectrometer with positive ion electrospray ionization, operating in multiple reaction monitoring (MRM) mode to ensure high selectivity and sensitivity. nih.gov The method was validated according to established guidelines, demonstrating good linearity, accuracy, precision, and recovery. nih.gov

Table 2: Parameters of the Validated LC-MS/MS Method for this compound and its Metabolite This interactive table details the specific parameters of the validated bioanalytical method.

Parameter Category Parameter Value / Description Source
Sample Preparation Extraction Method Acetonitrile protein precipitation nih.gov
Biological Matrix Rat Plasma (50 µL) nih.gov
Chromatography Column Eclipse XDB-C18 (1.8 µm, 4.6 mm × 50 mm) nih.gov
Mobile Phase Acetonitrile-water (27:73, v/v) with 0.1% formic acid nih.gov
Flow Rate 0.4 mL/min nih.gov
Mass Spectrometry Ionization Mode Positive ion electrospray ionization (ESI+) nih.gov
Detection Mode Multiple Reaction Monitoring (MRM) nih.gov
MRM Transition (Parent) m/z 364.2 → 70.1 nih.gov
MRM Transition (Metabolite) m/z 350.1 → 70.1 nih.gov
MRM Transition (IS) m/z 356.2 → 192.2 (Rotundine) nih.gov
Validation Linearity Range (Parent) 0.214 - 128.16 ng/mL (r² > 0.991) nih.gov
Linearity Range (Metabolite) 0.044 - 11.00 ng/mL (r² > 0.991) nih.gov
LLOQ (Parent) 0.214 ng/mL nih.gov
LLOQ (Metabolite) 0.044 ng/mL nih.gov
Accuracy 94.80% - 108.22% nih.gov
Precision (Intra- & Inter-day) < 15% nih.gov

Physiologically Based Pharmacokinetic (PBPK) Modeling for Pre-clinical to Pre-clinical Extrapolation

Physiologically based pharmacokinetic (PBPK) modeling is a mathematical approach that simulates the ADME of a drug in the body based on physiological, biochemical, and physicochemical parameters. nih.govnih.gov These models represent the body as a series of interconnected physiological compartments (organs and tissues), with drug movement governed by blood flow rates and tissue-specific parameters. nih.goveur.nl PBPK models are powerful tools in drug development for several applications, including interspecies scaling and preclinical-to-preclinical extrapolation. nih.gov

Currently, there are no specific PBPK models for this compound reported in the scientific literature. However, the development of such a model would be a valuable asset for its continued preclinical assessment. A PBPK model for this compound would integrate:

System-specific parameters: Physiological data from the preclinical species being modeled, such as organ volumes, blood flow rates, and tissue composition.

Drug-specific parameters: Physicochemical properties of this compound (e.g., molecular weight, pKa, solubility, lipophilicity) and in vitro data on its metabolism and transport.

By developing and validating a PBPK model in one preclinical species (e.g., rat), it could then be adapted to predict the pharmacokinetic profile in another preclinical species (e.g., mouse or dog) by replacing the physiological parameters of the new species. This process of preclinical-to-preclinical extrapolation can help in designing more efficient subsequent animal studies and provides a mechanistic framework to understand and predict a compound's disposition. nih.govnih.gov

Future Directions and Medicinal Chemistry Perspectives

Addressing Remaining Research Gaps in [(R)-(+)-deoxytylophorinidine] Research

While the anticancer and anti-inflammatory properties of phenanthroindolizidine alkaloids are well-documented, specific research on this compound] reveals several knowledge gaps that need to be addressed. nih.govresearchgate.net A primary area requiring further investigation is the definitive identification of its specific biomolecular targets. nih.gov While it is known that compounds in this class can suppress protein and nucleic acid synthesis, the precise mechanisms and the key molecular interactions for this compound] remain to be fully elucidated. nih.gov

Furthermore, a comprehensive understanding of its metabolic fate and pharmacokinetic profile is crucial for its development as a therapeutic agent. Although studies have predicted its ADMET (absorption, distribution, metabolism, excretion, and toxicity) characteristics, more in-depth in vivo studies are necessary to validate these predictions and to understand its long-term effects and potential for off-target toxicities. scienceopen.com A significant hurdle for many phenanthroindolizidine alkaloids has been their central nervous system toxicity, and while some derivatives are being designed to mitigate this, specific data on this compound] in this regard is an area for further research. nih.gov

Key research gaps are summarized in the table below:

Research AreaSpecific Gaps for this compound]
Mechanism of Action Precise biomolecular targets and signaling pathways are not fully identified. nih.gov
Pharmacokinetics Comprehensive in vivo data on metabolism, distribution, and excretion is limited. scienceopen.com
Toxicology Long-term toxicity and specific central nervous system effects require further investigation.
Clinical Efficacy No clinical trial data is currently available to assess its therapeutic potential in humans. nih.gov

Strategies for Enhancing Target Specificity and Potency of Alkaloid Derivatives

The development of derivatives of this compound] with enhanced target specificity and potency is a key focus of medicinal chemistry efforts. Structure-activity relationship (SAR) studies are fundamental to this endeavor, aiming to identify the key structural features of the molecule that are essential for its biological activity. nih.govresearchgate.net By modifying various functional groups on the phenanthroindolizidine scaffold, it is possible to improve its interaction with its biological targets and reduce off-target effects.

One promising strategy is the synthesis of simplified analogues. These analogues retain the core pharmacophore responsible for the desired activity but are easier to synthesize, allowing for more rapid exploration of the chemical space. researchgate.net Additionally, the creation of prodrugs represents another viable approach. For instance, the development of ester derivatives can improve the compound's solubility and bioavailability, which can, in turn, enhance its therapeutic efficacy. scienceopen.com

Computational modeling and molecular docking studies are also being employed to predict the binding of different derivatives to their target proteins. mdpi.com This allows for a more rational design of new compounds with improved pharmacological profiles. The table below outlines some of the strategies being explored.

StrategyApproachPotential Outcome
Structure-Activity Relationship (SAR) Studies Systematic modification of the phenanthroindolizidine core. nih.govresearchgate.netIdentification of key functional groups for activity and selectivity.
Analogue Synthesis Creation of simplified, synthetically accessible derivatives. researchgate.netMore potent and selective compounds with improved physicochemical properties.
Prodrug Development Chemical modification to improve drug delivery and release at the target site. scienceopen.comEnhanced bioavailability and reduced systemic toxicity.
Computational Chemistry Use of molecular modeling and docking to guide drug design. mdpi.comRational design of derivatives with higher binding affinity and specificity.

Exploration of Novel Therapeutic Applications beyond Current Scope

The known anti-inflammatory and anticancer activities of phenanthroindolizidine alkaloids provide a strong foundation for the therapeutic potential of this compound]. nih.govmdpi.comnih.gov However, the unique structural features of this compound suggest that its therapeutic applications could extend beyond these initial findings.

Given the antiviral activity reported for other members of this alkaloid class, investigating the potential of this compound] against a range of viruses is a logical next step. nih.gov Furthermore, its ability to modulate key cellular processes, such as protein synthesis, suggests that it could be explored for the treatment of other diseases characterized by cellular hyperproliferation or dysregulation.

Emerging research into the broader bioactivities of natural products is uncovering new therapeutic targets. nih.gov A systematic screening of this compound] against a diverse panel of biological targets could reveal novel applications in areas such as neurodegenerative diseases, metabolic disorders, or autoimmune conditions.

Potential Therapeutic AreaRationale for Exploration
Antiviral Known antiviral activity of other phenanthroindolizidine alkaloids. nih.gov
Neurodegenerative Diseases Modulation of cellular pathways that may be relevant to neuronal health.
Metabolic Disorders Potential to influence metabolic signaling pathways.
Autoimmune Diseases Known anti-inflammatory properties could be leveraged for autoimmune conditions. nih.gov

Interdisciplinary Approaches in Natural Product Drug Discovery and Development

The successful translation of a natural product like this compound] from a laboratory curiosity to a clinical therapeutic requires a concerted, interdisciplinary effort. frontiersin.orgnih.gov The complexity of natural product chemistry and pharmacology necessitates collaboration between experts in various fields.

This collaborative approach involves chemists for the isolation, characterization, and synthetic modification of the compound; pharmacologists to elucidate its mechanism of action and assess its efficacy and safety; and clinicians to design and conduct human trials. frontiersin.org International collaborations can also play a crucial role in accessing diverse natural resources and sharing expertise in drug discovery and development. hilarispublisher.comacs.org

The integration of innovative technologies is also paramount. High-throughput screening methods can rapidly assess the biological activity of derivatives, while advances in analytical techniques can provide deeper insights into their mechanism of action. nih.gov Furthermore, the use of bioinformatics and computational biology can help to identify potential drug targets and predict the effects of new compounds. nih.gov

DisciplineContribution to Drug Discovery and Development
Natural Product Chemistry Isolation, purification, and structural elucidation of this compound].
Medicinal Chemistry Design and synthesis of novel derivatives with improved properties. researchgate.net
Pharmacology In vitro and in vivo studies to determine efficacy, mechanism of action, and safety. frontiersin.org
Computational Biology Target identification and prediction of drug-target interactions. nih.gov
Clinical Research Design and execution of clinical trials to evaluate therapeutic potential in humans.

Q & A

Basic Research Questions

Q. What analytical techniques are critical for confirming the stereochemical purity of (R)-(+)-deoxytylophorinidine in synthetic preparations?

  • Methodological Answer : X-ray diffraction (XRD) is essential for absolute configuration determination, while nuclear magnetic resonance (NMR) spectroscopy (e.g., 1H^{1}\text{H} and 13C^{13}\text{C}) resolves stereoisomeric discrepancies through coupling constants and NOE correlations. Circular dichroism (CD) spectroscopy further validates optical activity by comparing experimental spectra with known standards. These techniques should be cross-validated to ensure >98% enantiomeric excess .

Q. What in vitro models are most appropriate for preliminary evaluation of (R)-(+)-deoxytylophorinidine's anticancer activity?

  • Methodological Answer : Standardized cytotoxicity assays (e.g., MTT or SRB) using adherent cancer cell lines (e.g., HepG2, A549) are recommended. Include positive controls (e.g., doxorubicin) and measure apoptosis markers (caspase-3/7 activation, Annexin V staining) to distinguish cytostatic vs. cytotoxic effects. Use triplicate wells and IC50_{50} calculations with nonlinear regression models .

Q. How can researchers ensure reproducibility in isolating (R)-(+)-deoxytylophorinidine from natural sources?

  • Methodological Answer : Employ column chromatography with silica gel or Sephadex LH-20, followed by preparative HPLC (C18 column, methanol-water gradient). Monitor purity via TLC (chloroform:methanol 9:1, Dragendorff’s reagent visualization) and confirm identity with HR-MS and 1H^{1}\text{H} NMR. Document solvent ratios, flow rates, and retention times meticulously .

Advanced Research Questions

Q. How can structural modifications at the C-13a position improve (R)-(+)-deoxytylophorinidine's therapeutic index?

  • Methodological Answer : Synthesize derivatives via regioselective alkylation or acylation, then compare cytotoxicity (IC50_{50}) and neurotoxicity (e.g., SH-SY5Y cell viability) profiles. Use molecular docking to predict binding affinity changes to DNA or kinases. Prioritize derivatives with >10-fold selectivity for cancer cells over normal fibroblasts .

Q. What experimental strategies resolve contradictions in reported DNA-binding modes of (R)-(+)-deoxytylophorinidine?

  • Methodological Answer : Combine biophysical techniques:

  • UV-Vis spectroscopy : Quantify hypochromism and binding constants (KbK_b) using the Benesi-Hildebrand method.
  • Fluorescence quenching : Measure Stern-Volmer plots to distinguish static vs. dynamic binding.
  • Molecular dynamics simulations : Validate intercalation vs. groove binding using free energy calculations.
    Discrepancies may arise from buffer conditions (ionic strength, pH) or DNA sequence specificity (AT-rich vs. GC-rich regions) .

Q. How can researchers validate the role of MAPK/PI3K pathways in (R)-(+)-deoxytylophorinidine-induced apoptosis?

  • Methodological Answer : Use pathway-specific inhibitors (e.g., LY294002 for PI3K, U0126 for MEK) in combination treatments. Assess phosphorylation states of AKT and ERK via Western blotting. Perform RNAi knockdown of MAPK1 or PIK3CA to confirm dependency. Corrogate with transcriptomic analysis (RNA-seq) to identify downstream effectors .

Q. What computational approaches optimize the prediction of (R)-(+)-deoxytylophorinidine's pharmacokinetic properties?

  • Methodological Answer : Apply QSAR models using descriptors like LogP, polar surface area, and H-bond donors. Simulate ADMET profiles via SwissADME or ADMETLab 2.0, focusing on blood-brain barrier penetration (relevant for neurotoxicity) and cytochrome P450 inhibition. Validate predictions with in vitro microsomal stability assays .

Data Contradiction Analysis

Q. How should researchers address variability in cytotoxicity data across studies using (R)-(+)-deoxytylophorinidine?

  • Methodological Answer : Standardize assay protocols:

  • Cell culture : Use authenticated cell lines (ATCC-certified) and consistent passage numbers.
  • Compound preparation : Ensure solubility in DMSO (<0.1% final concentration) and verify stability via LC-MS before assays.
  • Data normalization : Include internal controls for plate-to-plate variability. Meta-analysis of existing data using fixed/random effects models can identify outlier studies .

Experimental Design Frameworks

Q. What FINER criteria apply when designing studies on (R)-(+)-deoxytylophorinidine derivatives?

  • Feasible : Prioritize derivatives with scalable synthesis routes (≤5 steps, >20% yield).
  • Interesting : Focus on compounds showing dual activity (e.g., DNA binding + kinase inhibition).
  • Novel : Explore understudied targets (e.g., non-canonical nucleic acid structures like G-quadruplexes).
  • Ethical : Use animal models only after rigorous in vitro toxicity screening.
  • Relevant : Align with gaps in clinical translation, such as overcoming multidrug resistance .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.